7-Fluoro-4-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline
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Overview
Description
7-Fluoro-4-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline is a complex organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a fluorine atom at the 7th position of the quinazoline ring, a piperazine ring substituted with a pyrimidine derivative, and an oxane ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Attachment of the Pyrimidine Derivative: The pyrimidine derivative can be attached to the piperazine ring through a nucleophilic substitution reaction.
Introduction of the Oxane Ring: The oxane ring can be introduced through a cyclization reaction involving a suitable diol and a dihaloalkane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide, electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
7-Fluoro-4-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, receptors, or other proteins, leading to a modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}benzimidazole
- 7-Fluoro-4-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine
- 7-Fluoro-4-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline
Uniqueness
The uniqueness of 7-Fluoro-4-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline lies in its specific structural features, such as the presence of the quinazoline core, the fluorine atom at the 7th position, and the combination of the piperazine and pyrimidine rings. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H25FN6O |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
7-fluoro-4-[4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C22H25FN6O/c1-15-26-19(16-4-10-30-11-5-16)13-21(27-15)28-6-8-29(9-7-28)22-18-3-2-17(23)12-20(18)24-14-25-22/h2-3,12-14,16H,4-11H2,1H3 |
InChI Key |
OEGKTSVSGIUMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)C5CCOCC5 |
Origin of Product |
United States |
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